

Application Notes and Protocols: Ethyl 5-Methoxy-3-oxopentanoate in Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl 5-methoxy-3-oxopentanoate*

Cat. No.: B025850

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Abstract

Ethyl 5-methoxy-3-oxopentanoate is a versatile bifunctional molecule containing both a β -ketoester moiety and a terminal methoxy group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and molecules with potential pharmaceutical applications. Its structure allows for a variety of chemical transformations, including alkylations, condensations, and cyclizations, providing access to a diverse range of molecular architectures. These application notes provide a comprehensive overview of the synthesis of **ethyl 5-methoxy-3-oxopentanoate** and its utility in the synthesis of pyrazole derivatives, which are prominent scaffolds in medicinal chemistry.

Physicochemical Properties

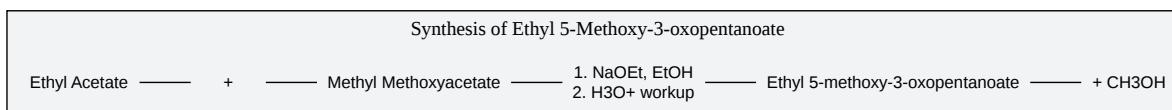
A summary of the key physicochemical properties of **ethyl 5-methoxy-3-oxopentanoate** is provided in the table below.

Property	Value
CAS Number	104629-86-9
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	230.9±23.0 °C at 760 mmHg
Density	1.04±0.1 g/cm ³
Solubility	Soluble in most common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).

Synthesis of Ethyl 5-Methoxy-3-oxopentanoate

The synthesis of **ethyl 5-methoxy-3-oxopentanoate** can be effectively achieved via a mixed Claisen condensation reaction. This method involves the reaction of the enolate of ethyl acetate with a suitable methoxyacetyl ester, such as methyl methoxyacetate, in the presence of a strong base like sodium ethoxide.

Reaction Scheme



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Caption: Mixed Claisen condensation for the synthesis of **ethyl 5-methoxy-3-oxopentanoate**.

Experimental Protocol

Materials:

- Ethyl acetate
- Methyl methoxyacetate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol (EtOH)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
- Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of ethyl acetate and methyl methoxyacetate (in a 1:1 molar ratio with ethyl acetate in slight excess) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Cool the reaction mixture to room temperature and quench by carefully adding 1 M HCl until the solution is acidic (pH ~5-6).
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **ethyl 5-methoxy-3-oxopentanoate**.

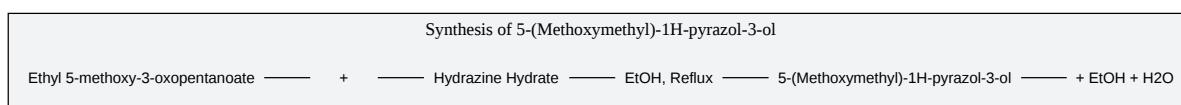
Expected Yield and Purity

Parameter	Expected Value
Yield	60-75%
Purity (by GC-MS)	>95%

Application in Heterocyclic Synthesis: Preparation of Pyrazoles

β -Ketoesters are excellent precursors for the synthesis of pyrazoles through condensation with hydrazine. The two carbonyl groups of the β -ketoester moiety react with the two nucleophilic nitrogen atoms of hydrazine to form the pyrazole ring.

Reaction Scheme



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Caption: Synthesis of a pyrazole derivative from **ethyl 5-methoxy-3-oxopentanoate**.

Experimental Protocol

Materials:

- **Ethyl 5-methoxy-3-oxopentanoate**
- Hydrazine hydrate
- Ethanol (EtOH)
- Ethyl acetate
- Hexanes

Procedure:

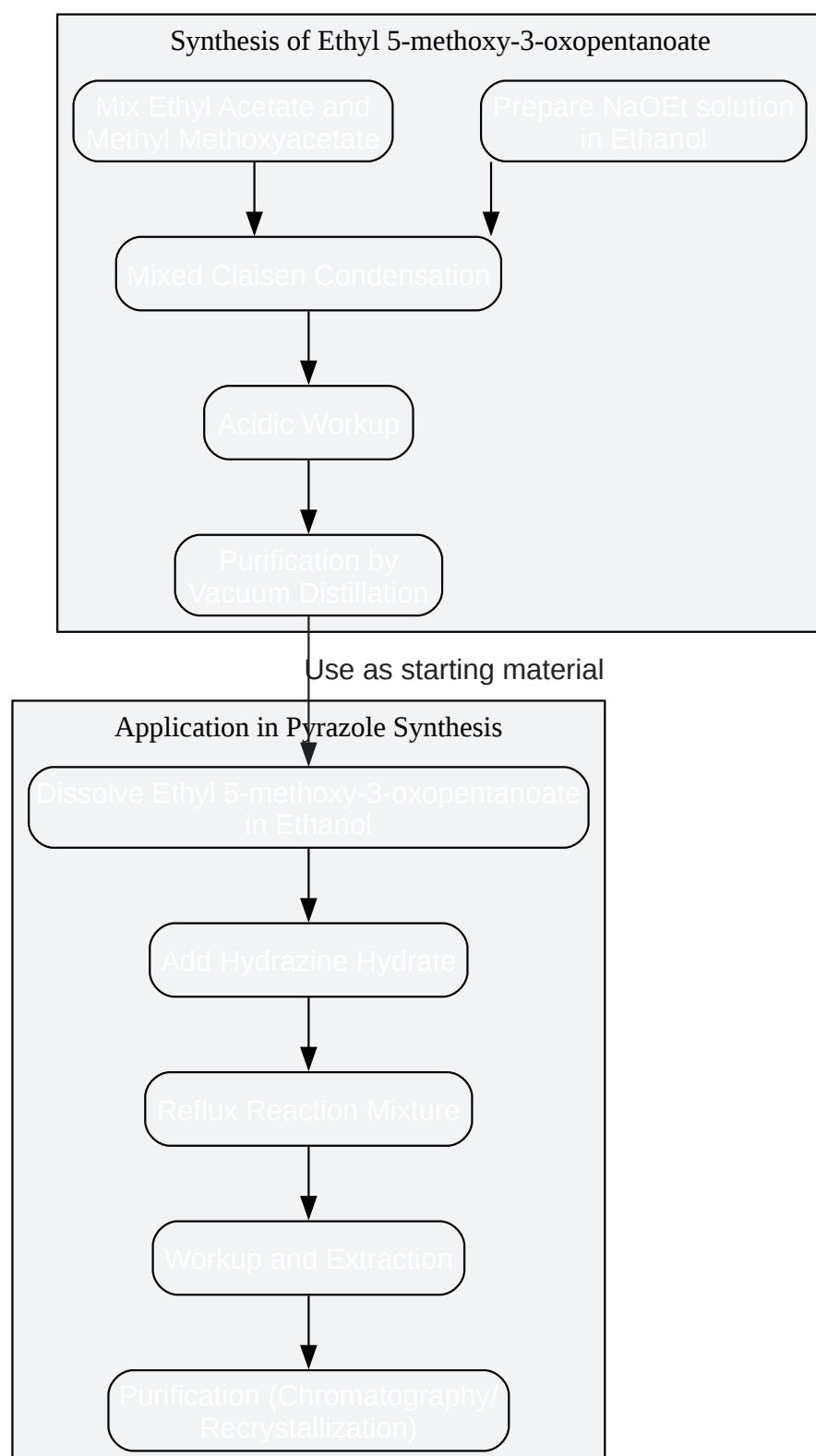
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **ethyl 5-methoxy-3-oxopentanoate** in ethanol.
- Add hydrazine hydrate (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the residue, add water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure pyrazole derivative.

Reaction Data

Reactant 1	Reactant 2	Solvent	Temperature	Time (h)	Product	Yield (%)
Ethyl 5-methoxy-3-oxopentan-2-oate	Hydrazine Hydrate	Ethanol	Reflux	4-6	5-(Methoxymethyl)-1H-pyrazol-3-ol	80-90

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of the starting material to its application in pyrazole synthesis.

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